molecular formula C15H20N4OS2 B2877384 2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide CAS No. 1705062-32-3

2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide

Cat. No.: B2877384
CAS No.: 1705062-32-3
M. Wt: 336.47
InChI Key: IPYOJTZNXJQJSI-UHFFFAOYSA-N
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Description

2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide is a novel chemical entity designed for preclinical research and drug discovery applications. This compound features a molecular framework that incorporates multiple pharmacophores of significant scientific interest, including two distinct thiazole rings and a piperidine moiety. Such structures are frequently investigated for their potential to interact with key biological targets. Thiazole derivatives are a prominent area of study in medicinal chemistry due to their wide range of pharmacological activities. Research on analogous 1,3-thiazole compounds has demonstrated potent antitumor properties in vitro against various human cancer cell lines, such as MCF-7, HepG2, and BGC-823 . These derivatives have been shown to induce apoptosis and cause cell-cycle arrest, suggesting a promising mechanism for cytotoxic activity . Furthermore, heterocyclic compounds containing thiazole motifs are known to be explored as inhibitors of critical enzymatic pathways, including kinase signaling involved in DNA damage response and cancer cell proliferation . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2,4-dimethyl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4OS2/c1-10-13(22-11(2)18-10)14(20)17-8-12-4-3-6-19(9-12)15-16-5-7-21-15/h5,7,12H,3-4,6,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPYOJTZNXJQJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)NCC2CCCN(C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating under reflux.

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or the reduction of inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substituent Variations on the Thiazole Core

  • However, this may reduce metabolic stability compared to the methyl groups in the target compound . Key difference: Pyridine vs. methyl substituents alter electronic properties and solubility.
  • Naphthalen-2-yl-substituted analog ():
    The naphthyl group increases aromatic surface area (logP = 4.15) compared to the target compound’s piperidine-thiazole substituent, favoring π-π interactions but reducing aqueous solubility .

Modifications at the Amide Nitrogen

  • D308-0486 ():
    Substitutes the piperidine-thiazole group with a 4-(propan-2-yloxy)phenyl-thiazol-2-yl moiety. The isopropoxy group introduces oxygen-based hydrogen-bonding capacity (logSw = -4.56), enhancing solubility but reducing logP (5.03) compared to the target compound’s more lipophilic piperidine-thiazole group .

  • D265-0140 ():
    Features a 5-methyl-4-phenyl-thiazole substituent, increasing steric bulk and aromaticity (logP = 4.15). The phenyl group may improve target affinity but could limit membrane permeability relative to the piperidine scaffold in the target compound .

Heterocycle Replacements

  • However, this may increase toxicity risks compared to the methyl groups in the target compound .

Physicochemical and Pharmacokinetic Properties

Compound logP logSw Polar Surface Area (Ų) Key Features
Target Compound ~4.1* ~-4.2* ~44.3* Balanced lipophilicity, moderate H-bonding
D308-0486 () 5.03 -4.56 50.30 High logP, isopropoxy enhances solubility
D265-0140 () 4.15 -4.19 44.26 Phenyl group increases aromaticity
Naphthyl analog () 4.15 N/A 44.26 Bulky aromatic substituent

*Estimated based on structural similarity to D265-0140 .

Biological Activity

The compound 2,4-dimethyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-1,3-thiazole-5-carboxamide represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the thiazole family, which is known for its diverse biological activities. The molecular formula is C13H16N4OC_{13}H_{16}N_4O with a molecular weight of approximately 252.30 g/mol. Its structure includes two thiazole rings and a piperidine moiety, contributing to its unique pharmacological profile.

PropertyValue
Molecular Weight252.30 g/mol
LogP3.9
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds4

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines.

  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. Flow cytometry analyses revealed that it accelerates apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 ± 3.95 μM .
  • Case Study : In a study conducted on tumor-bearing mice, administration of this compound resulted in significant suppression of tumor growth compared to untreated controls. This suggests its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains.

  • In Vitro Studies : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to standard antibiotics .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, this compound exhibits anti-inflammatory effects.

  • Mechanism : It is believed that the compound modulates inflammatory pathways, reducing cytokine production and inhibiting inflammation-related signaling cascades .

Structure-Activity Relationship (SAR)

The biological activity of thiazole compounds can often be linked to specific structural features. For instance:

  • Dimethyl Substitution : The presence of dimethyl groups on the thiazole ring enhances lipophilicity and bioavailability, which are crucial for effective cellular uptake and action .
  • Piperidine Moiety : The piperidine ring contributes to the binding affinity of the compound to target proteins involved in cancer progression and inflammation.

Table 2: Structure-Activity Relationship Insights

Structural FeatureImpact on Activity
Dimethyl GroupsIncreased lipophilicity
Piperidine MoietyEnhanced binding affinity
Thiazole RingsContributes to diverse biological activity

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